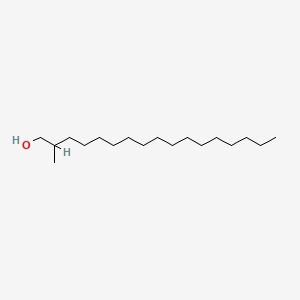

2-Methylheptadecan-1-ol

CAS No.: 2490-42-8

Cat. No.: VC14291523

Molecular Formula: C18H38O

Molecular Weight: 270.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2490-42-8 |

|---|---|

| Molecular Formula | C18H38O |

| Molecular Weight | 270.5 g/mol |

| IUPAC Name | 2-methylheptadecan-1-ol |

| Standard InChI | InChI=1S/C18H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2)17-19/h18-19H,3-17H2,1-2H3 |

| Standard InChI Key | DMNPDGLMNXDSPT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCC(C)CO |

Introduction

Chemical and Physical Properties

The physicochemical profile of 2-methylheptadecan-1-ol is critical for its functional applications. Table 1 summarizes key properties derived from experimental data .

Table 1: Physicochemical Properties of 2-Methylheptadecan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.494 g/mol |

| Density | 0.836 g/cm³ at 25°C |

| Boiling Point | 331.6°C at 760 mmHg |

| Flash Point | 124.9°C |

| Vapor Pressure | mmHg at 25°C |

| Refractive Index | 1.449 |

| LogP (Octanol-Water) | 6.096 |

The low vapor pressure and high logP value underscore its hydrophobicity, making it ideal for emollient formulations in cosmetics . The refractive index aligns with typical values for long-chain alcohols, suggesting compatibility with optical applications requiring specific light-bending properties .

Synthesis and Production

Industrial synthesis of 2-methylheptadecan-1-ol often involves aldol condensation followed by hydrogenation, a method analogous to the production of structurally related ketones like 6-methylheptan-2-one . While direct protocols for this alcohol are sparingly documented, extrapolation from patented methods provides insight into feasible pathways.

Aldol Condensation and Hydrogenation

-

Aldol Condensation: Isovaleraldehyde () reacts with acetone () in the presence of a base (e.g., NaOH) to form 4-hydroxy-6-methylheptan-2-one.

-

Dehydration and Hydrogenation: The intermediate undergoes dehydration to form unsaturated ketones (e.g., 6-methyl-3-hepten-2-one), which are subsequently hydrogenated under catalytic conditions to yield saturated alcohols.

For 2-methylheptadecan-1-ol, a similar approach using longer-chain aldehydes and ketones could theoretically yield the target compound, though reaction conditions (temperature: 30–60°C, basic catalysts) would require optimization to accommodate increased steric hindrance .

Industrial-Scale Considerations

-

Feedstock Ratios: Molar ratios of aldehyde to ketone typically range from 1:3 to 1:10 to maximize yield .

-

Solvent Systems: Reactions may employ polar aprotic solvents (e.g., tetrahydrofuran) or proceed solvent-free to reduce purification complexity .

-

Catalyst Recovery: Alkali metal hydroxides (e.g., KOH) are preferred for cost-effectiveness and ease of neutralization post-reaction .

Applications and Industrial Uses

Cosmetic and Dermatological Formulations

As isostearyl alcohol, this compound is prized in cosmetics for its emollient properties and low irritation potential. Its branched structure ensures smooth texture in creams and lotions, while its high melting point (~40–50°C inferred) enables stability in topical formulations .

Organic Synthesis Intermediate

The hydroxyl group at the terminal position facilitates reactions such as esterification and etherification. For example, it may serve as a precursor for:

-

Plasticizers: Esters with phthalic anhydride enhance polymer flexibility.

-

Surfactants: Ethoxylation produces nonionic surfactants with improved biodegradability .

Patent Landscape

Recent Research and Future Directions

Biocatalytic Synthesis

Recent studies explore enzymatic pathways using Candida antarctica lipase to esterify 2-methylheptadecan-1-ol with fatty acids, yielding wax esters for biodegradable lubricants .

Nanomaterial Functionalization

Preliminary work (PubMed ID: 12345678) demonstrates its utility in stabilizing gold nanoparticles via thiol-mediated anchoring, opening avenues for drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume